(-)-Sparteine hydroiodide

Asymmetric synthesis Chiral ligand Enantioselectivity

Select (-)-sparteine hydroiodide when stereochemical outcome is critical. The natural (-)-enantiomer delivers a 99:1 enantiomeric ratio in lithiation‑trapping, outperforming (+)-sparteine surrogates (max 96:4 e.r.). The hydroiodide salt provides solid‑state stability at -20°C (3 years) or 4°C (2 years) and dissolves to 10 mM in DMSO for convenient stock preparation. Do not substitute with other salts or the (+)-enantiomer—stereochemistry and physicochemical handling are outcome‑determinative.

Molecular Formula C15H27IN2
Molecular Weight 362.29 g/mol
CAS No. 94293-51-3
Cat. No. B8119871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sparteine hydroiodide
CAS94293-51-3
Molecular FormulaC15H27IN2
Molecular Weight362.29 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4.I
InChIInChI=1S/C15H26N2.HI/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;/h12-15H,1-11H2;1H/t12-,13-,14-,15+;/m0./s1
InChIKeyGNYRFSRGJVIYQB-UMEYXWOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sparteine Hydroiodide CAS 94293-51-3: A Defined-Stereochemistry Alkaloid Salt for Asymmetric Synthesis and Ion Channel Research


(-)-Sparteine hydroiodide (CAS 94293-51-3, also 352224-02-3) is the hydroiodide salt form of the naturally occurring lupin alkaloid (-)-sparteine [1]. With molecular formula C15H27IN2 and molecular weight 362.29 g/mol , this compound serves as a widely used chiral ligand for asymmetric synthesis and acts as an inhibitor of voltage-gated sodium channels . The hydroiodide salt form offers distinct handling advantages relative to the free base, including improved solid-state stability at ambient temperature and defined solubility characteristics . This compound is supplied at ≥95% purity for research applications .

Why (-)-Sparteine Hydroiodide Cannot Be Casually Substituted with (+)-Sparteine, Sparteine Sulfate, or Lupanine


Substitution of (-)-sparteine hydroiodide with apparently similar sparteine derivatives or salts is scientifically unsound for two primary reasons. First, stereochemistry is outcome-determinative: (-)-sparteine and (+)-sparteine are enantiomers that produce opposite absolute configurations in asymmetric synthesis products . The natural abundance of only the (-)-antipode has driven the development of (+)-sparteine surrogates precisely because the opposite enantiomer is not readily available [1]. Second, salt form materially affects physicochemical handling: the hydroiodide salt exhibits a solubility of 3.04 mg/mL in water at 20°C and can be dissolved in DMSO to 10 mM concentrations , whereas the sulfate pentahydrate form has different molecular weight (422.54 g/mol) and distinct solubility and stability profiles . These differences in stereochemical outcome and physicochemical properties mean that generic substitution introduces uncontrolled variables into experimental protocols.

Quantitative Differentiation of (-)-Sparteine Hydroiodide: Evidence-Based Comparison Against Key Analogs


Enantioselectivity in Asymmetric Lithiation-Trapping: (-)-Sparteine Achieves 99:1 er vs. N-Methyl Surrogate at 96:4 er

(-)-Sparteine demonstrates unrivalled enantioselectivity in the diamine-mediated asymmetric lithiation-trapping of an O-alkyl carbamate [1]. In a direct head-to-head evaluation against seven (+)-sparteine-like diamines, (-)-sparteine achieved an enantiomeric ratio of 99:1 [2]. The best-performing (+)-sparteine surrogate (N-methyl diamine) reached only 96:4 er, while sterically more hindered N-alkyl substituents performed significantly worse (N-iso-propyl: 86:14 er; N-CH2tBu: 54:46 er) [3].

Asymmetric synthesis Chiral ligand Enantioselectivity

Sodium Channel Blockade Potency: Sparteine IC50 168.8 μM vs. Ajmaline 6.6 μM vs. Lupanine 1.2 mM

Sparteine demonstrates intermediate potency as a sodium channel blocker relative to structurally related alkaloids [1]. Using loose patch clamp on isolated single skeletal muscle fibers, sparteine exhibited an IC50 of 168.8 μM for sodium current blockade [2]. This positions sparteine as 25.6-fold less potent than ajmaline (IC50 6.6 μM) but 7.1-fold more potent than lupanine (IC50 1.2 mM) [3]. Quinidine showed an IC50 of 55.7 μM under identical conditions [4].

Ion channel pharmacology Sodium channel blocker Antiarrhythmic

CYP2D6 Enzyme Interaction: Sparteine Serves as Diagnostic Probe Substrate with Defined Inhibitor Ki Values

Sparteine is a classic probe substrate for the CYP2D6 (debrisoquine/sparteine-type) polymorphic enzyme system [1]. Sparteine metabolism in canine striatal membranes is inhibited stereoselectively by quinidine with a Ki of approximately 51 nM, while quinine exhibits a Ki of approximately 5.9 μM [2]. (-)-Cocaine inhibits sparteine metabolism with a Ki of approximately 74 nM [3]. This well-characterized inhibition profile makes sparteine a valuable tool for phenotyping CYP2D6 activity in both clinical and preclinical settings [4].

CYP2D6 polymorphism Drug metabolism Pharmacogenomics

Enantiomer Availability and Stereochemical Outcome: (-)-Sparteine Natural Abundance Contrasts with (+)-Sparteine Scarcity

(-)-Sparteine is naturally abundant and commercially accessible, whereas (+)-sparteine is not readily obtained from natural sources . This fundamental asymmetry in availability has driven the development of synthetic (+)-sparteine surrogates [1]. When used as a chiral ligand, (-)-sparteine and (+)-sparteine surrogates produce essentially equal but opposite enantioselectivity in asymmetric reactions [2]. The N-methyl (+)-sparteine surrogate yields products with opposite absolute configuration to (-)-sparteine while achieving up to 96:4 enantiomeric ratio [3].

Chiral resolution Natural product Enantiomeric excess

Salt Form Stability and Solubility: Hydroiodide Salt Offers Defined Ambient Stability and DMSO Compatibility

The hydroiodide salt form of (-)-sparteine provides distinct handling characteristics compared to the free base and alternative salt forms . (-)-Sparteine hydroiodide is stable at ambient temperature for several days during shipping and customs clearance . The compound exhibits solubility of 3.04 mg/mL in water at 20°C and is typically soluble in DMSO to concentrations of 10 mM . In contrast, the sulfate pentahydrate form has a molecular weight of 422.54 g/mol (vs. 362.29 g/mol for hydroiodide) and different solubility characteristics .

Salt selection Solubility Stability

High-Impact Application Scenarios for (-)-Sparteine Hydroiodide Based on Verified Differentiated Performance


Asymmetric Lithiation-Trapping Reactions Requiring Maximum Enantioselectivity

Researchers conducting asymmetric lithiation-electrophilic trapping of O-alkyl carbamates or N-Boc heterocycles should select (-)-sparteine hydroiodide when the target product requires the absolute configuration produced by the naturally occurring (-)-enantiomer. (-)-Sparteine achieves a 99:1 enantiomeric ratio in these transformations, outperforming all tested (+)-sparteine surrogates which reach a maximum of 96:4 er [3]. The hydroiodide salt provides stable storage at -20°C (3 years) or 4°C (2 years) and dissolves readily in DMSO to 10 mM for convenient stock solution preparation .

Sodium Channel Pharmacology Studies Requiring Intermediate-Potency Blockade

For electrophysiology studies on voltage-gated sodium channels where ajmaline (IC50 6.6 μM) may be too potent and lupanine (IC50 1.2 mM) too weak, sparteine (IC50 168.8 μM) occupies an intermediate potency niche [3]. This concentration range (approximately 100-200 μM) is experimentally convenient for patch clamp studies and allows for robust observation of concentration-dependent effects without requiring excessively high compound concentrations that may compromise solubility or introduce solvent artifacts. The hydroiodide salt's defined water solubility (3.04 mg/mL, equivalent to ~8.4 mM) supports aqueous buffer preparation at relevant concentrations .

CYP2D6 Pharmacogenomics and Drug Metabolism Phenotyping

(-)-Sparteine hydroiodide serves as a validated probe substrate for the CYP2D6 (debrisoquine/sparteine-type) polymorphic enzyme system [3]. Its well-characterized inhibitor profile includes stereoselective inhibition by quinidine (Ki ~51 nM) versus quinine (Ki ~5.9 μM), and inhibition by (-)-cocaine (Ki ~74 nM), providing multiple control points for experimental validation . This makes (-)-sparteine hydroiodide a critical tool for pharmacogenomics laboratories conducting CYP2D6 phenotyping assays or investigating drug-drug interactions mediated by this polymorphic enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Sparteine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.